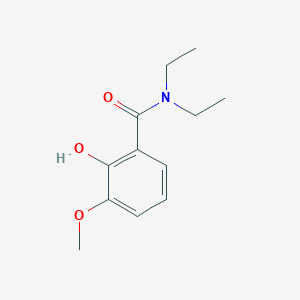
N,N-Diethyl-2-hydroxy-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-Diethyl-2-hydroxy-3-methoxybenzamide, also known as this compound, is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
N,N-Diethyl-2-hydroxy-3-methoxybenzamide has been studied for its potential therapeutic effects, particularly in the context of pain management and cancer treatment.
Pain Management
Research indicates that derivatives of this compound may interact with mu-opioid receptors, which are crucial in pain modulation. A study highlighted the development of dual-target compounds that aim to provide effective pain relief while minimizing abuse potential associated with traditional opioids .
Anticancer Activity
In vitro studies have demonstrated that certain derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including cervical adenocarcinoma (HeLa) cells. The cytotoxicity was attributed to specific structural modifications that enhance bioactivity while reducing toxicity to normal cells .
Analytical Chemistry
The compound has also found applications in analytical chemistry, particularly in doping analysis. Its derivatives have been utilized in advanced chromatographic techniques to identify and quantify doping agents in biological samples .
Antimicrobial Activity
Research has shown that this compound and its analogs possess antibacterial and antifungal properties. A study synthesized several benzamide derivatives, which were tested for their antimicrobial efficacy against various pathogens, demonstrating significant activity against Gram-positive bacteria .
Binding Studies
In vivo studies using radiolabeled derivatives of the compound have explored its binding affinity to specific cancer cells, such as melanoma cells. These studies are crucial for developing targeted therapies and imaging agents for cancer diagnostics .
Case Studies
Properties
CAS No. |
19351-20-3 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N,N-diethyl-2-hydroxy-3-methoxybenzamide |
InChI |
InChI=1S/C12H17NO3/c1-4-13(5-2)12(15)9-7-6-8-10(16-3)11(9)14/h6-8,14H,4-5H2,1-3H3 |
InChI Key |
UNKOWBNGINEEOQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(C(=CC=C1)OC)O |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=CC=C1)OC)O |
Key on ui other cas no. |
19351-20-3 |
Synonyms |
N,N-diethyl-2-hydroxy-3-methoxybenzamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















